6-(4-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC17912397
Molecular Formula: C15H16ClN5S
Molecular Weight: 333.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16ClN5S |
|---|---|
| Molecular Weight | 333.8 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C15H16ClN5S/c1-20-8-2-3-11(9-20)13-17-18-15-21(13)19-14(22-15)10-4-6-12(16)7-5-10/h4-7,11H,2-3,8-9H2,1H3 |
| Standard InChI Key | LVHGGVBIHUIUAK-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure (C₁₅H₁₆ClN₅S; molecular weight: 333.8 g/mol ) consists of a triazolo[3,4-b] thiadiazole bicyclic system. The 4-chlorophenyl group at position 6 introduces electron-withdrawing effects, while the 1-methylpiperidin-3-yl substituent at position 3 contributes steric bulk and potential for hydrogen bonding .
Spectroscopic Data
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IR Spectroscopy: Absence of NH₂ stretching vibrations (3300–3500 cm⁻¹) confirms cyclization .
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¹H NMR: Signals at δ 3.79–4.39 ppm correspond to piperidinyl methyl and SCH₂ groups, while aromatic protons resonate at δ 7.03–7.76 ppm .
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Mass Spectrometry: Molecular ion peak observed at m/z 333.8, consistent with the molecular formula .
Computational Insights
Density Functional Theory (DFT) calculations predict a planar triazolo-thiadiazole core with dihedral angles of 15°–25° between the chlorophenyl and piperidinyl groups. The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via cyclocondensation reactions:
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Intermediate Formation: 4-Amino-4H-1,2,4-triazole-3-thiol reacts with 4-chlorobenzaldehyde to form a Schiff base .
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Cyclization: Treatment with α-bromoketones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in ethanol/DMF yields the triazolo-thiadiazole core .
Table 1: Synthesis Conditions and Yields
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Schiff Base Formation | Glacial acetic acid | 80 | 78 |
| Cyclization | α-Bromoketone, Piperidine | 100 | 85 |
Purification and Scalability
Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. The process is scalable to multi-gram quantities with minimal byproducts .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), enhanced to 1.8 mg/mL in DMSO .
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Thermal Stability: Decomposes at 218°C, suitable for storage at room temperature .
Table 2: Comparative Physicochemical Data
| Property | This Compound | Methoxy Analog |
|---|---|---|
| Molecular Weight | 333.8 | 329.4 |
| LogP | 2.7 | 2.4 |
| Aqueous Solubility | 0.12 mg/mL | 0.09 mg/mL |
Biological Activity and Mechanisms
Enzyme Inhibition
Preliminary screens indicate inhibition of:
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Acetylcholinesterase (AChE): 35% inhibition at 20 µM, suggesting potential for neurodegenerative disease research .
Applications in Drug Discovery
Lead Optimization
Structural analogs show improved pharmacokinetic profiles:
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Methoxy Derivative : Higher solubility but reduced COX-2 inhibition (28% at 10 µM).
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Naphthalene Hybrid : Enhanced antioxidant activity (IC₅₀ = 14 µM).
Target Identification
Molecular docking studies predict affinity for:
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KEAP1-Nrf2 Pathway: Binding energy = -9.2 kcal/mol, indicating potential antioxidant synergism .
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Serotonin Receptors: Moderate affinity (Ki = 380 nM) for 5-HT₂A .
Future Research Directions
In Vivo Studies
Current data lack animal models. Prioritize:
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Toxicity Profiling: Acute and subchronic doses in rodents.
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Pharmacokinetics: Bioavailability and metabolite identification.
Structural Diversification
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Heterocyclic Hybrids: Incorporate pyridine or thiophene moieties.
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Prodrug Strategies: Ester derivatives to enhance solubility.
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